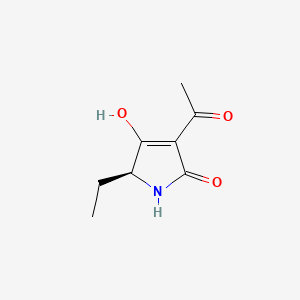
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and its role in various chemical reactions and industrial processes.
准备方法
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by a series of reactions involving chlorination, azo coupling, and sulfonation to introduce the various functional groups . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and azo groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups play a crucial role in its reactivity. These functional groups can interact with various biological molecules, leading to changes in their structure and function. The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor .
相似化合物的比较
When compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-, tetrasodium salt stands out due to its unique combination of functional groups. Similar compounds include:
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.
属性
CAS 编号 |
111211-40-6 |
|---|---|
分子式 |
C29H22ClN7Na4O19S6 |
分子量 |
1092.294 |
IUPAC 名称 |
tetrasodium;(3Z)-5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]hydrazinylidene]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H26ClN7O19S6.4Na/c30-27-33-28(31-17-1-5-19(6-2-17)57(39,40)11-9-55-61(49,50)51)35-29(34-27)32-22-15-21(59(43,44)45)13-16-14-23(60(46,47)48)25(26(38)24(16)22)37-36-18-3-7-20(8-4-18)58(41,42)12-10-56-62(52,53)54;;;;/h1-8,13-15,36H,9-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,31,32,33,34,35);;;;/q;4*+1/p-4/b37-25+;;;; |
InChI 键 |
AIFDVEBNHHGMGV-XSRBQKPDSA-J |
SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=CC=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])C4=O)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Qui(b1-2)[Dig3N(b1-3)]aldehydo-Qui](/img/structure/B570907.png)




![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)

![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

